3-Hexene-1,5-diyne
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Overview
Description
3-Hexene-1,5-diyne: is an organic compound with the molecular formula C6H4 . It is a member of the alkyne family, characterized by the presence of two triple bonds and one double bond in its structure. This compound is also known by other names such as Hex-3-en-1,5-diyne and (3E)-3-Hexene-1,5-diyne .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexene-1,5-diyne can be achieved through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. This method typically employs reagents such as palladium acetate and triphenylphosphine under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hexene-1,5-diyne undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Hexane derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-Hexene-1,5-diyne has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Hexene-1,5-diyne involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions to form cyclic structures, which can interact with biological targets. Additionally, its ability to participate in redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
- Hex-3-en-1,5-diyne
- (E)-Hexa-1,5-diyne-3-ene
- (Z)-Hexa-1,5-diyne-3-ene
Uniqueness: 3-Hexene-1,5-diyne is unique due to its specific arrangement of triple and double bonds, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
6929-94-8 |
---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.10 g/mol |
IUPAC Name |
(E)-hex-3-en-1,5-diyne |
InChI |
InChI=1S/C6H4/c1-3-5-6-4-2/h1-2,5-6H/b6-5+ |
InChI Key |
KIWAUQFHKHLABA-AATRIKPKSA-N |
Isomeric SMILES |
C#C/C=C/C#C |
Canonical SMILES |
C#CC=CC#C |
Origin of Product |
United States |
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